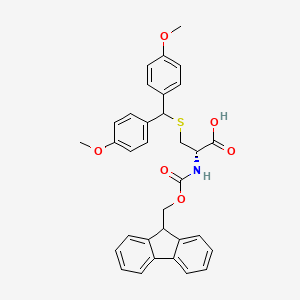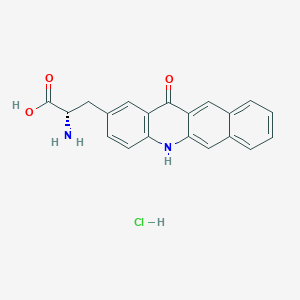
(S)-alpha-(4-Pyridinylmethyl)-proline-HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-alpha-(4-Pyridinylmethyl)-proline-HCl (PMP) is a new synthetic compound with a wide range of applications in the scientific research field. It is an optically active amino acid derivative with a pyridinylmethyl group at the α-position of the proline. It is a chiral molecule that has been used in the synthesis of a variety of compounds and has been found to have a range of biochemical and physiological effects. PMP is a versatile compound that has been used in a variety of laboratory experiments and has been found to have a number of advantages and limitations.
Applications De Recherche Scientifique
(S)-alpha-(4-Pyridinylmethyl)-proline-HCl has been used in a variety of scientific research applications. It has been used as a building block for the synthesis of polypeptides, peptides, and other compounds. It has also been used as a chiral catalyst in asymmetric synthesis. This compound has been used to study the effects of chirality on the properties of compounds and has been used in the synthesis of pharmaceuticals and other compounds.
Mécanisme D'action
(S)-alpha-(4-Pyridinylmethyl)-proline-HCl is an optically active amino acid derivative and is able to interact with a variety of molecules and enzymes. It has been found to interact with enzymes such as proteases, kinases, and phosphatases. It has also been found to interact with other molecules such as lipids, carbohydrates, and proteins. The exact mechanism of action of this compound is not yet fully understood and further research is needed to better understand its effects.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. It has been found to inhibit the activity of some enzymes such as proteases, kinases, and phosphatases. It has also been found to modulate the activity of other enzymes and proteins. This compound has been found to have an effect on the metabolism of lipids, carbohydrates, and proteins. It has also been found to have an effect on the expression of genes involved in the regulation of metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
(S)-alpha-(4-Pyridinylmethyl)-proline-HCl has a number of advantages and limitations for laboratory experiments. One of the main advantages of this compound is its versatility. It can be used in a variety of experiments and can be used as a building block for the synthesis of a variety of compounds. Another advantage is its stability, which makes it suitable for a wide range of laboratory applications. One of the main limitations of this compound is its solubility, which can be an issue in some experiments.
Orientations Futures
There are a number of potential future directions for research on (S)-alpha-(4-Pyridinylmethyl)-proline-HCl. One potential direction is to further study the biochemical and physiological effects of this compound. Another potential direction is to study the potential applications of this compound in the synthesis of pharmaceuticals and other compounds. Additionally, further research could be conducted to better understand the mechanism of action of this compound and its interactions with other molecules and enzymes. Finally, further research could be conducted to explore the potential advantages and limitations of this compound for laboratory experiments.
Méthodes De Synthèse
(S)-alpha-(4-Pyridinylmethyl)-proline-HCl can be synthesized in a two-step process starting from (S)-4-pyridylmethylproline. The first step involves the reaction of (S)-4-pyridylmethylproline with thionyl chloride and pyridine to form the corresponding acid chloride. The second step involves the reaction of the acid chloride with hydrochloric acid to form this compound as the hydrochloride salt. This method has been found to be efficient and has been used in the synthesis of a variety of compounds.
Propriétés
IUPAC Name |
(2S)-2-(pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.ClH/c14-10(15)11(4-1-5-13-11)8-9-2-6-12-7-3-9;/h2-3,6-7,13H,1,4-5,8H2,(H,14,15);1H/t11-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKNSHFKDGSPYPF-MERQFXBCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(CC2=CC=NC=C2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@](NC1)(CC2=CC=NC=C2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![[S(R)]-N-[(1S)-1-[2-(9-anthracenyl)phenyl]-2-(diphenylphosphino)ethyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6297290.png)

![Dichloro[(R)-(+)-2,2'-bis(di-2-furanylphosphino)-6,6'-dimethoxy-1,1'-biphenyl]palladium(II)](/img/structure/B6297302.png)


